molecular formula C11H17ClN2O2 B1612978 2-N-Cbz-Propane-1,2-diamine hydrochloride CAS No. 1179361-49-9

2-N-Cbz-Propane-1,2-diamine hydrochloride

Cat. No.: B1612978
CAS No.: 1179361-49-9
M. Wt: 244.72 g/mol
InChI Key: XTQGLCRZNBCNJH-UHFFFAOYSA-N
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Description

2-N-Cbz-Propane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C11H16N2O2·HCl. It is a white crystalline solid that is soluble in water and organic solvents. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Cbz-Propane-1,2-diamine hydrochloride typically involves the protection of propane-1,2-diamine with a benzyloxycarbonyl (Cbz) group. The reaction is carried out using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-N-Cbz-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation with hydrogen gas.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amides or imines.

    Reduction: Formation of propane-1,2-diamine.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-N-Cbz-Propane-1,2-diamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Utilized in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The primary mechanism of action of 2-N-Cbz-Propane-1,2-diamine hydrochloride involves the protection of amine groups. The Cbz group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. The protected amine can then be selectively deprotected using hydrogenolysis, which involves the reduction of the Cbz group to release the free amine.

Comparison with Similar Compounds

2-N-Cbz-Propane-1,2-diamine hydrochloride can be compared with other similar compounds such as:

    N-Boc-Propane-1,2-diamine: Uses a tert-butyloxycarbonyl (Boc) group for amine protection. Boc is removed under acidic conditions, whereas Cbz is removed by hydrogenolysis.

    N-Fmoc-Propane-1,2-diamine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amine protection. Fmoc is removed under basic conditions, while Cbz is removed by hydrogenolysis.

The uniqueness of this compound lies in its stability under both acidic and basic conditions, making it a versatile protecting group in organic synthesis.

Properties

IUPAC Name

benzyl N-(1-aminopropan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQGLCRZNBCNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634649
Record name Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-49-9
Record name Carbamic acid, N-(2-amino-1-methylethyl)-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179361-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (1-aminopropan-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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